molecular formula C22H48N2O10 B605450 Amino-PEG10-Amine CAS No. 928292-69-7

Amino-PEG10-Amine

Cat. No.: B605450
CAS No.: 928292-69-7
M. Wt: 500.63
InChI Key: YMQALIUBVKNYIJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amino-PEG10-Amine is a PEG-based PROTAC linker used for the conjugation of two mono diethylstilbestrol (DES)-based ligands . The primary target of this compound is the paternally expressed gene 10 (PEG10) . PEG10 is significantly upregulated in palbociclib-resistant cells, and its overexpression causes CDK4/6 inhibitor resistance .

Mode of Action

This compound interacts with its target, PEG10, by forming a stable amide bond with the primary amines present in the target . This interaction leads to changes in the target’s function, contributing to the resistance to CDK4/6 inhibitors .

Biochemical Pathways

The interaction of this compound with PEG10 affects several biochemical pathways. PEG10 overexpression is associated with cell cycle progression and epithelial–mesenchymal transition (EMT) activation . High PEG10 expression suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with PEG10. Overexpression of PEG10 in parental cells causes CDK4/6 inhibitor resistance and enhances epithelial–mesenchymal transition (EMT) . On the contrary, targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib synergistically inhibits the proliferation of palbociclib-resistant cells .

Action Environment

The action of this compound is influenced by the environment in which it operates. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG10-Amine typically involves the polymerization of ethylene oxide, followed by the introduction of amino groups at both ends of the PEG chain. The process begins with the polymerization of ethylene oxide to form a PEG chain of the desired length. This is followed by the functionalization of the terminal hydroxyl groups with amino groups through a series of chemical reactions involving reagents such as ammonia or primary amines .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The resulting PEG chains are then functionalized with amino groups using high-purity reagents and catalysts to ensure consistency and quality. The final product is purified through techniques such as chromatography and crystallization to achieve the desired purity and molecular weight distribution .

Comparison with Similar Compounds

Amino-PEG10-Amine is unique due to its specific PEG chain length and terminal amino groups, which provide distinct advantages in terms of solubility and reactivity. Similar compounds include:

Each of these compounds offers unique properties and advantages, making them suitable for specific applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N2O10/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQALIUBVKNYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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